3-Cyclohexene-1-carboxaldehyde, 4,5-dimethyl-2-(2-methyl-1-propenyl)-, (1R,2S,5S)-rel-
CAS No.: 42507-58-4
Cat. No.: VC18415338
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42507-58-4 |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | (1R,2S,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H20O/c1-9(2)5-12-6-10(3)11(4)7-13(12)8-14/h5-6,8,11-13H,7H2,1-4H3/t11-,12-,13-/m0/s1 |
| Standard InChI Key | DBKJZSIBBKOBCN-AVGNSLFASA-N |
| Isomeric SMILES | C[C@H]1C[C@H]([C@H](C=C1C)C=C(C)C)C=O |
| Canonical SMILES | CC1CC(C(C=C1C)C=C(C)C)C=O |
Introduction
Structural and Stereochemical Characteristics
The compound’s IUPAC name, (1R,2S,5S)-4,5-dimethyl-2-(2-methylprop-1-enyl)cyclohex-3-ene-1-carbaldehyde, reflects its bicyclic framework and stereochemical arrangement. Key structural features include:
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Cyclohexene Core: A six-membered ring with a double bond at the 3-position, introducing strain and reactivity.
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Substituents:
The relative configuration ((1R,2S,5S)-rel-) implies a specific spatial arrangement critical for interactions in chiral environments. Computational modeling predicts a boat conformation for the cyclohexene ring due to substituent crowding, though experimental validation is pending.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀O | |
| Molecular Weight | 192.30 g/mol | |
| CAS Number | 42507-58-4 | |
| Stereochemistry | (1R,2S,5S)-rel- | |
| Canonical SMILES | CC1CC(C(C=C1C)C=C(C)C)C=O |
Synthesis and Manufacturing
While no direct synthesis protocols for CAS 42507-58-4 are publicly documented, analogous routes for simpler cyclohexene carboxaldehydes provide insight. For example, 3-cyclohexene-1-carboxaldehyde (CAS 100-50-5) is synthesized via Diels-Alder reactions between acrolein and 1,3-butadiene under high-pressure autoclave conditions . Adapting this method, the target compound could theoretically arise from a terpene-derived diene and a substituted acrolein, followed by stereoselective alkylation.
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition | Basis |
|---|---|---|
| Reactants | Custom diene + substituted acrolein | |
| Temperature | 150–200°C | |
| Pressure | 4 MPa (autoclave) | |
| Catalyst | Lewis acid (e.g., AlCl₃) | |
| Yield Optimization | GC monitoring (>90% purity) |
Patent US4642387A describes a continuous process for cyclohexene carboxaldehydes, emphasizing solvent selection (e.g., 1,4-dimethylcyclohexane) and inert atmospheres to prevent aldehyde oxidation . Scaling this for CAS 42507-58-4 would require chiral auxiliaries or asymmetric catalysis to control stereochemistry.
Physicochemical Properties
Extrapolating from similar compounds, the following properties are anticipated:
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Solubility: Limited water solubility (<1 g/L), with miscibility in methanol and acetone .
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Stability: Air- and heat-sensitive due to the aldehyde group, necessitating refrigeration (0–10°C) and inert gas storage .
Table 3: Estimated Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 163–165°C | |
| Flash Point | ~50°C | |
| Refractive Index | 1.47 (n₂₀ᴰ) | |
| Density | 0.97 g/cm³ |
Reactivity and Functionalization
The carboxaldehyde group undergoes typical aldehyde reactions:
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Nucleophilic Addition: Reacts with Grignard reagents or hydrazines to form alcohols or hydrazones.
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Oxidation: Potential conversion to carboxylic acids under strong oxidizing conditions .
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Cycloaddition: The cyclohexene double bond may participate in Diels-Alder reactions, forming polycyclic structures .
Steric hindrance from the 2-methylpropenyl group likely moderates reactivity, favoring selective transformations at the aldehyde site.
Applications and Industrial Relevance
Though understudied, potential applications include:
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Fragrance Industry: Aldehydes are prized for citrus and floral notes; structural complexity could yield novel olfactory profiles.
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Pharmaceutical Intermediates: Chiral aldehydes serve as building blocks for bioactive molecules .
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Polymer Chemistry: Cross-linking via aldehyde groups could produce thermosetting resins .
Table 4: Potential Application Pathways
| Application | Mechanism | Challenge |
|---|---|---|
| Asymmetric Synthesis | Chiral auxiliary in catalysis | Stereochemical control |
| Flavors & Fragrances | Aldehyde volatility & scent | Stability during formulation |
| Materials Science | Polymer cross-linking | Reactivity modulation |
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